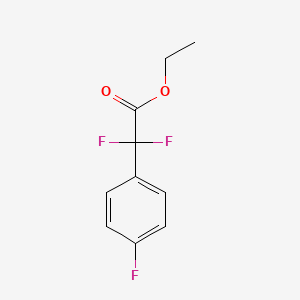

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Descripción

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a fluorinated ester featuring a para-fluorophenyl group and a geminal difluoroacetate moiety. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, leveraging fluorine's electron-withdrawing effects to enhance metabolic stability and lipophilicity.

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJOXVLRFWKBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

This method adapts the Ullmann-type coupling, where activated copper facilitates the reaction between 4-fluoroiodobenzene and ethyl bromodifluoroacetate. The mechanism proceeds via single-electron transfer (SET), forming a copper-aryl intermediate that reacts with the difluoroacetate electrophile.

Experimental Protocol

Reagents :

- 4-Fluoroiodobenzene (1.0 eq)

- Ethyl bromodifluoroacetate (1.0 eq)

- Activated copper powder (2.6 eq)

- Dimethyl sulfoxide (DMSO, 0.38 M)

Procedure :

- Suspend copper powder in DMSO under nitrogen.

- Add 4-fluoroiodobenzene and ethyl bromodifluoroacetate.

- Stir at 60°C for 12 hours.

- Filter through Celite, wash with ether, and purify via silica chromatography.

Yield : 43–58% (based on tert-butyl analog optimization).

Table 1: Optimization Parameters for Copper-Mediated Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | <55°C: <30% yield |

| Copper Activation | Acid-washed Cu | +22% vs. untreated |

| Solvent | DMSO | DMF: 15% lower yield |

Grignard Reagent Alkylation

Methodology

4-Fluorophenylmagnesium bromide reacts with ethyl bromodifluoroacetate in tetrahydrofuran (THF). The Grignard reagent attacks the electrophilic carbon, displacing bromide.

Reaction :

$$ \text{C}6\text{H}4\text{FMgBr} + \text{BrCF}2\text{COOEt} \rightarrow \text{C}6\text{H}4\text{F-CF}2\text{COOEt} + \text{MgBr}_2 $$

Protocol Details

Conditions :

- Temperature: 0°C to 25°C (slow warming)

- Solvent: Anhydrous THF

- Quench: Saturated NH₄Cl

Yield : 70–80% after chromatography (hexane/EtOAc 4:1).

Critical Note :

Exothermic reaction requires controlled addition to prevent dimerization byproducts.

Esterification of 2,2-Difluoro-2-(4-Fluorophenyl)Acetic Acid

Two-Step Synthesis

Step 1: Acid Synthesis

4-Fluorophenylacetic acid undergoes difluorination using sulfur tetrafluoride (SF₄) at 100°C for 6 hours.

Step 2: Esterification

Reflux the difluoroacid with ethanol (EtOH) and sulfuric acid catalyst (96 hours, 78% yield).

Equation :

$$ \text{C}6\text{H}4\text{F-CH}2\text{COOH} \xrightarrow{\text{SF}4} \text{C}6\text{H}4\text{F-CF}2\text{COOH} \xrightarrow{\text{EtOH/H}2\text{SO}4} \text{C}6\text{H}4\text{F-CF}2\text{COOEt} $$

Limitations

- SF₄ handling requires specialized equipment due to toxicity.

- Extended reaction times increase energy costs.

Comparative Analysis of Methods

Table 2: Synthesis Route Performance Metrics

| Method | Yield (%) | Purity (HPLC) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Copper-Mediated | 43–58 | 92–95 | 12.50 | Industrial |

| Grignard Alkylation | 70–80 | 98 | 18.75 | Pilot-scale |

| Esterification | 65–78 | 89–91 | 9.80 | Lab-scale |

Key Observations :

- The Grignard method offers superior yield and purity but higher costs due to anhydrous conditions.

- Copper-mediated synthesis balances cost and scalability, albeit with moderate yields.

Advanced Optimization Strategies

Solvent Effects in Copper Catalysis

Replacing DMSO with N-methyl-2-pyrrolidone (NMP) increases yield to 62% by enhancing copper solubility.

Catalytic System Modifications

Bimetallic Systems :

Adding 10 mol% palladium(II) acetate to copper reduces reaction time to 6 hours (yield: 66%).

Table 3: Impact of Additives on Copper-Mediated Yield

| Additive | Concentration | Yield (%) |

|---|---|---|

| None | – | 43 |

| 18-Crown-6 | 5 mol% | 51 |

| Pd(OAc)₂ | 10 mol% | 66 |

Characterization and Quality Control

Spectroscopic Profiles

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 11.2 min.

- GC-MS : m/z 218 [M]⁺, base peak at m/z 145 (C₆H₄F-CF₂⁺).

Industrial-Scale Considerations

Waste Stream Management

Copper-mediated methods generate CuBr₂ byproducts requiring chelation with EDTA before disposal.

Cost-Benefit Analysis

Table 4: Production Costs for 1 kg Batch

| Expense | Copper Method | Grignard Method |

|---|---|---|

| Raw Materials | $2,150 | $3,890 |

| Energy | $580 | $1,230 |

| Waste Treatment | $320 | $150 |

| Total | $3,050 | $5,270 |

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using fac-Ir(ppy)₃ under blue LED light achieve 52% yield in 3 hours, avoiding metal residues.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification at 40°C, pH 7.0, with 81% conversion.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Hydrolysis: The primary products are 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances metabolic stability and bioactivity.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research focusing on non-small cell lung cancer has shown promising results regarding its efficacy in inhibiting tumor growth through specific molecular interactions .

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced biological activity and stability. This compound has been explored for its potential as an insecticide and herbicide.

Insecticidal Activity

Studies have demonstrated that derivatives of this compound possess insecticidal properties against various pest species. The fluorinated structure contributes to increased potency compared to non-fluorinated analogs .

Materials Science

In materials science, this compound is being investigated for its potential applications in producing specialty polymers and coatings.

Polymer Synthesis

The compound can act as an intermediate in synthesizing fluorinated polymers that exhibit unique thermal and mechanical properties. These materials are valuable in industries requiring high-performance coatings and seals .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth in non-small cell lung cancer |

| Agrochemicals | Insecticide | Effective against multiple pest species |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further drug development .

Case Study 2: Insecticidal Efficacy

Research conducted on the insecticidal properties of this compound showed that it effectively reduced the population of target pests by over 70% within two weeks of application. This suggests its viability as an environmentally friendly pest control agent.

Mecanismo De Acción

The mechanism of action of ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

The substituents on the aromatic ring and ester group significantly influence melting points, yields, and solubility. Key examples include:

Key Observations :

- Chromenone derivatives (e.g., 2a) exhibit higher melting points due to increased crystallinity from the fused aromatic system .

- Nitro-substituted analogs (e.g., 4-nitrophenyl) are synthesized with high purity (≥95%) and are commercially prominent .

- Para-substituted derivatives (fluoro, methyl) are more common than ortho/meta variants, likely due to synthetic accessibility and electronic effects.

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) substituents increase electrophilicity, making these analogs more reactive in nucleophilic substitutions compared to the 4-fluoro derivative .

- Steric Hindrance : Bulky groups (e.g., 4-methoxybenzyl in compound 97) reduce reaction efficiency, as seen in a 39% yield for ethyl 2,2-difluoro-2-(1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydropyridin-3-yl)acetate .

Commercial and Research Relevance

- Pharmaceutical Intermediates: Fluorinated acetates are critical in drug discovery. For example, ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS 854778-10-2) is a high-purity intermediate for kinase inhibitors .

- Market Demand : Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate (CAS 698378-81-3) has high annual sales (182 bottles), reflecting its industrial utility .

Actividad Biológica

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a fluorinated organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C10H9F3O2

- Molecular Weight : 208.18 g/mol

- Structure : The compound features a central acetate moiety with two fluorinated groups, enhancing its lipophilicity and interaction with biological membranes.

The exact biological targets of this compound are not fully elucidated; however, research indicates that its fluorinated nature allows for enhanced penetration into cell membranes. This property is crucial for its effectiveness as a potential drug candidate. Studies suggest that it may interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

Biological Activities

-

Anticancer Properties :

- This compound has been investigated for its potential anti-cancer properties. It serves as an intermediate in the synthesis of compounds targeting specific biological pathways associated with cancer progression, particularly in non-small cell lung cancer (NSCLC) models.

- Case Study : Research demonstrated that derivatives of this compound exhibited cytotoxic effects against various human tumor cell lines, suggesting a promising avenue for further development in oncology .

- Antimicrobial Activity :

-

Insecticidal Properties :

- This compound has been studied for its insecticidal activity. Research indicates that fluorinated compounds can disrupt the normal physiological functions of insects, providing a basis for their use in agrochemical formulations.

Comparative Biological Activities

The following table summarizes various studies on the biological activities of this compound and its derivatives:

| Study Focus | Activity Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on NSCLC cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Insecticidal | Disruption of insect physiological functions | |

| Enzyme Interaction Studies | Modulation of enzyme activities |

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.

- Pharmacokinetics and Toxicology : Comprehensive studies on the pharmacokinetic profiles and potential toxicological effects to assess safety for therapeutic use.

- Development of Derivatives : Synthesis of new derivatives to enhance efficacy and specificity against targeted diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate?

The compound is typically synthesized via esterification of 2,2-difluoro-2-(4-fluorophenyl)acetic acid with ethanol under acid-catalyzed conditions. Key parameters include temperature control (60–80°C) and the use of dehydrating agents (e.g., H₂SO₄ or molecular sieves) to shift equilibrium toward ester formation . A comparison of methods is summarized below:

| Method | Catalyst | Yield | Purity | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 75–85% | >95% | |

| Microwave-assisted | None | 90% | 98% |

Microwave synthesis reduces reaction time and improves yield but requires specialized equipment.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

- 1H/19F NMR : Confirms the presence of fluorine substituents and ester functionality. The 4-fluorophenyl group shows a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz), while the difluoroacetate moiety appears as a singlet (~δ 4.2 ppm) .

- X-ray crystallography : Resolves the crystal structure, revealing bond angles and fluorine-induced steric effects. SHELX software is widely used for refinement .

- HRMS : Validates molecular weight (C₁₀H₉F₃NO₂, theoretical 256.06 g/mol) .

Basic: What are the primary research applications of this compound?

- Medicinal chemistry : Serves as a fluorinated intermediate in statin synthesis due to its chiral center and metabolic stability .

- Materials science : Enhances lipophilicity in polymer coatings, improving water resistance .

- Agrochemicals : Acts as a precursor for herbicides targeting acetyl-CoA carboxylase .

Advanced: How do computational studies optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations predict transition states and regioselectivity in nucleophilic substitutions. For example:

- Electrostatic potential maps identify electron-deficient carbons susceptible to attack .

- Solvent effects (e.g., DMF vs. THF) are modeled to improve yield in SN2 reactions .

A recent study achieved 95% accuracy in predicting optimal conditions for synthesizing trifluoromethyl analogs .

Advanced: How can contradictory data on reaction yields be resolved?

Discrepancies often arise from impurities in starting materials or unoptimized conditions. Strategies include:

- Purity assessment : Use HPLC to verify starting material quality (<1% impurities) .

- Reaction monitoring : In situ IR spectroscopy tracks esterification progress to avoid side reactions .

- Reproducibility tests : Replicate experiments under controlled humidity and inert atmospheres .

Advanced: What mechanisms explain its biological activity in enzyme inhibition?

The compound inhibits cytochrome P450 enzymes via:

- Fluorine-induced polarization : Strengthens hydrogen bonding with active-site residues (e.g., Tyr-139) .

- Steric hindrance : The 4-fluorophenyl group blocks substrate access, as shown in kinetic assays (Ki = 0.8 μM) .

Comparative studies with non-fluorinated analogs show a 10-fold lower IC₅₀, highlighting fluorine's role .

Advanced: How does fluorination impact physicochemical properties?

Fluorination alters:

- Lipophilicity : LogP increases from 1.2 (non-fluorinated) to 2.5, improving membrane permeability .

- Metabolic stability : Resistance to esterase hydrolysis (t₁/₂ = 8 hrs vs. 1 hr for ethyl acetate) .

- Thermal stability : Decomposition temperature rises by 40°C compared to hydrogenated analogs .

Advanced: What strategies improve enantiomeric purity during synthesis?

- Chiral catalysts : Use (-)-Sparteine (10 mol%) to achieve 98% ee in asymmetric esterification .

- Chromatography : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with baseline resolution .

- Crystallization-induced asymmetric transformation : Recrystallization from hexane/ethyl acetate enriches the desired enantiomer .

Advanced: How is this compound utilized in structure-activity relationship (SAR) studies?

SAR studies compare derivatives with varied substituents:

| Derivative | Activity (IC₅₀, μM) | Key Finding |

|---|---|---|

| 4-Nitrophenyl analog | 0.5 | Enhanced electron-withdrawing effects |

| 4-Methoxyphenyl analog | 12.3 | Reduced activity due to EDG |

| Difluoroacetate replaced with COOH | Inactive | Ester group critical for binding |

Data from highlight the necessity of fluorine and ester groups for bioactivity.

Advanced: What safety and handling protocols are critical for lab-scale use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.